molecular formula C16H22N2O3 B6056906 1-ethyl-4-[3-(2-methylphenoxy)propyl]-2,3-piperazinedione

1-ethyl-4-[3-(2-methylphenoxy)propyl]-2,3-piperazinedione

Cat. No. B6056906
M. Wt: 290.36 g/mol
InChI Key: ZMQGELMBESZCTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-ethyl-4-[3-(2-methylphenoxy)propyl]-2,3-piperazinedione, also known as etizolam, is a thienodiazepine derivative that is commonly used for its anxiolytic and sedative properties. It was first introduced in Japan in 1983 and has since gained popularity in other countries, including the United States, as a prescription drug and a research chemical.

Mechanism of Action

Etizolam works by binding to the benzodiazepine receptor site on the GABA-A receptor complex, which enhances the inhibitory effects of GABA on neuronal activity. This results in a decrease in anxiety, muscle relaxation, and sedation.
Biochemical and Physiological Effects:
Etizolam has been found to have several biochemical and physiological effects, including muscle relaxation, sedation, anxiolysis, and anticonvulsant activity. It has also been shown to have a positive effect on sleep quality and duration.

Advantages and Limitations for Lab Experiments

One advantage of using 1-ethyl-4-[3-(2-methylphenoxy)propyl]-2,3-piperazinedione in lab experiments is its high potency and selectivity for the GABA-A receptor complex. This makes it useful for investigating the role of GABA in the central nervous system and for developing new drugs that target the GABA-A receptor complex. However, one limitation of using 1-ethyl-4-[3-(2-methylphenoxy)propyl]-2,3-piperazinedione in lab experiments is its potential for abuse and dependence. Researchers must take precautions to ensure that the drug is used safely and responsibly.

Future Directions

There are several future directions for research on 1-ethyl-4-[3-(2-methylphenoxy)propyl]-2,3-piperazinedione, including investigating its potential for treating other psychiatric disorders, such as post-traumatic stress disorder and bipolar disorder. Additionally, researchers could explore the development of new drugs that target the GABA-A receptor complex and have fewer side effects than traditional benzodiazepines. Finally, there is a need for further research on the long-term effects of 1-ethyl-4-[3-(2-methylphenoxy)propyl]-2,3-piperazinedione use, particularly with regard to its potential for abuse and dependence.

Synthesis Methods

The synthesis of 1-ethyl-4-[3-(2-methylphenoxy)propyl]-2,3-piperazinedione involves the reaction of 2-(2-chlorophenyl)-1-methyl-1H-benzimidazole-5-carboxylic acid with 2-aminoethyl-1-methylpiperazine in the presence of triethylamine and acetic anhydride. The resulting product is then reacted with 2-methylphenoxypropyl chloride to yield 1-ethyl-4-[3-(2-methylphenoxy)propyl]-2,3-piperazinedione. The purity of the final product can be improved through recrystallization.

Scientific Research Applications

Etizolam has been used in a variety of scientific research studies, including studies on anxiety, depression, and sleep disorders. It has been found to be effective in reducing anxiety and improving sleep quality in patients with generalized anxiety disorder and insomnia. Etizolam has also been used in animal studies to investigate its effects on the central nervous system and its potential for abuse.

properties

IUPAC Name

1-ethyl-4-[3-(2-methylphenoxy)propyl]piperazine-2,3-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O3/c1-3-17-10-11-18(16(20)15(17)19)9-6-12-21-14-8-5-4-7-13(14)2/h4-5,7-8H,3,6,9-12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMQGELMBESZCTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(C(=O)C1=O)CCCOC2=CC=CC=C2C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Ethyl-4-[3-(2-methylphenoxy)propyl]-2,3-piperazinedione

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